molecular formula C7H4Cl2N2 B8250524 4-Amino-2,6-dichlorobenzonitrile CAS No. 6575-18-4

4-Amino-2,6-dichlorobenzonitrile

Cat. No.: B8250524
CAS No.: 6575-18-4
M. Wt: 187.02 g/mol
InChI Key: UHBYXDGSKJEABP-UHFFFAOYSA-N
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Description

4-Amino-2,6-dichlorobenzonitrile is an organic compound that belongs to the class of dichlorobenzonitriles. It is characterized by the presence of two chlorine atoms and an amino group attached to a benzonitrile core. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2,6-dichlorobenzonitrile can be achieved through several methods. One common approach involves the direct ammoxidation of 2,6-dichlorobenzyl chloride. This method offers a higher yield at lower reaction temperatures compared to the ammoxidation of 2,6-dichlorotoluene . Another method includes the chloromethylation of p-dichlorobenzene followed by catalyzed ammoxidation of the resulting 2,6-dichlorobenzyl chloride .

Industrial Production Methods: In industrial settings, the production of dichlorobenzonitriles, including this compound, is predominantly carried out through the ammoxidation of dichlorotoluenes. This process is favored due to its cost-effectiveness and environmental friendliness. The use of cheaper chlorotoluenes as starting materials and the high yield and purity of the products make this method economically viable .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2,6-dichlorobenzonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding benzoic acids or aldehydes.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are often employed in substitution reactions.

Major Products:

    Oxidation: 2,6-Dichlorobenzoic acid or 2,6-dichlorobenzaldehyde.

    Reduction: 4-Amino-2,6-dichlorobenzylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-2,6-dichlorobenzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-2,6-dichlorobenzonitrile involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit certain enzymes, thereby affecting metabolic pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins, which are mediators of inflammation .

Comparison with Similar Compounds

  • 2,4-Dichlorobenzonitrile
  • 2,5-Dichlorobenzonitrile
  • 3,4-Dichlorobenzonitrile

Comparison: 4-Amino-2,6-dichlorobenzonitrile is unique due to the presence of an amino group at the para position relative to the nitrile group. This structural feature imparts distinct chemical reactivity and biological activity compared to other dichlorobenzonitriles. For example, the amino group can participate in hydrogen bonding, influencing the compound’s solubility and interaction with biological targets .

Conclusion

This compound is a versatile compound with significant applications in various fields. Its unique chemical structure and reactivity make it a valuable intermediate in organic synthesis and a useful tool in scientific research.

Properties

IUPAC Name

4-amino-2,6-dichlorobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2/c8-6-1-4(11)2-7(9)5(6)3-10/h1-2H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHBYXDGSKJEABP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C#N)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601294385
Record name Benzonitrile, 4-amino-2,6-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601294385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6575-18-4
Record name Benzonitrile, 4-amino-2,6-dichloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6575-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 4-amino-2,6-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601294385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound was prepared from the reaction of 4-bromo-3,5-dichloroaniline (6.88 g, 28.6 mmol) and Copper(I)cyanide (2.56 g, 28.6 mmol) in DMF (48 mL) under microwave irradiation at 190° C. for 1 h. After the completion of the reaction, the mixture was cooled to RT and quenched with 200 mL of 12% ammonia solution. The resultant mixture was stirred for 30 min at RT and the precipitate was filtered, washed with water and dried under vacuum. Yield 3.725 g. 1H NMR (400 MHz; d6-DMSO): δ 6.70 (s, 1H), 6.79 (s, 1H).
Quantity
6.88 g
Type
reactant
Reaction Step One
Name
Copper(I)cyanide
Quantity
2.56 g
Type
reactant
Reaction Step One
Name
Quantity
48 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 2,6-dichloro-4-nitrobenzonitrile (2.46 g, 11.3 mmol, Eq: 1.00), iron (3.17 g, 56.7 mmol, Eq: 5) and ammonium chloride (6.06 g, 113 mmol, Eq: 10) in methanol (30 mL)/water (10 mL) was heated at reflux o/n. TLC shows incomplete reaction. Continued heating at 100 deg for 6 hr, then 60 deg overnight. The reaction mixture was filtered over Celite. The filtrate was suspended in ethyl acetate to give insoluble solid. The slurry was concentrated to dryness, suspended in water, filtered, and rinsed with water. The solid was transferred to a round bottom flask, suspended in benzene, and concentrated. An additional portion of benzene was added and concentrated once more to give 1.37 g (65%) of desired product as a light brown solid.
Quantity
2.46 g
Type
reactant
Reaction Step One
Quantity
6.06 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
3.17 g
Type
catalyst
Reaction Step One
Yield
65%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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